introduction to aliphatic sulfonyl fluoride chemistry
introduction to aliphatic sulfonyl fluoride chemistry
An In-depth Technical Guide to Aliphatic Sulfonyl Fluoride Chemistry for Drug Discovery and Chemical Biology
Abstract
Aliphatic sulfonyl fluorides have emerged from relative obscurity to become a privileged functional group in modern drug discovery and chemical biology. Characterized by a unique balance of stability and context-dependent reactivity, these compounds are central to the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm and serve as highly effective covalent probes for interrogating biological systems. Unlike more promiscuous electrophiles, aliphatic sulfonyl fluorides are remarkably stable in aqueous environments yet can be triggered to react with a variety of nucleophilic amino acid residues within the specific microenvironment of a protein binding pocket.[1][2][3] This guide provides a comprehensive overview of the core principles of aliphatic sulfonyl fluoride chemistry, including robust synthetic methodologies, fundamental reactivity patterns, and cutting-edge applications in the development of covalent inhibitors and chemical probes.
Introduction: The Rise of a Privileged Functional Group
The sulfonyl fluoride moiety (—SO₂F) is not a new discovery, but its potential was fully unlocked with the advent of SuFEx click chemistry, a concept introduced by K. Barry Sharpless.[4] This reaction class has established the S-F bond as a powerful connective tool in chemistry. Aliphatic sulfonyl fluorides (R-SO₂F, where R is a saturated carbon group) are particularly noteworthy. They possess a desirable combination of features that makes them superior to many other electrophilic warheads for biological applications.
Compared to their sulfonyl chloride (—SO₂Cl) counterparts, sulfonyl fluorides exhibit significantly greater thermodynamic stability and are resistant to hydrolysis and reduction.[5][6] This stability ensures that they can traverse complex biological media without premature degradation, only unleashing their electrophilicity when productively engaged with a biological target.[3] This "privileged" reactivity allows them to covalently modify not only the highly nucleophilic cysteine but also a broader range of less common targets, including serine, threonine, lysine, and tyrosine residues, thereby expanding the druggable proteome.[2][5][7][8][9][10]
Synthesis of Aliphatic Sulfonyl Fluorides
The growing utility of aliphatic sulfonyl fluorides has spurred the development of diverse and efficient synthetic methods. The choice of method often depends on the availability of starting materials and the desired molecular complexity.
From Sulfonic Acids and Their Salts
The conversion of readily available sulfonic acids and their salts is one of the most direct and practical routes to sulfonyl fluorides.[11] Modern methods have overcome the limitations of older, harsher protocols. Two complementary strategies have proven highly effective:
-
Using Thionyl Fluoride (SOF₂): This reagent can convert sulfonic acid sodium salts to the corresponding sulfonyl fluorides in high yields (90–99%) within an hour.[11][12][13] The reaction mechanism involves activation of the sulfonic acid, making this a robust choice for many substrates.
-
Using Deoxyfluorinating Agents: Bench-stable solids like Xtalfluor-E® provide a milder alternative for the deoxyfluorination of both sulfonic acids and their salts, affording sulfonyl fluorides in good to excellent yields (41–94%).[12][13] This approach avoids the need for gaseous reagents and is suitable for more sensitive substrates.
From Sulfonyl Chlorides via Halide Exchange
The classic method of converting sulfonyl chlorides to sulfonyl fluorides remains a cornerstone of synthetic strategy, particularly when the corresponding sulfonyl chloride is commercially available or easily prepared. The reaction is a simple nucleophilic substitution (halogen exchange, or HALEX). Aqueous potassium bifluoride (KHF₂) has been shown to be a remarkably effective and practical reagent for this transformation, often proceeding cleanly in an "on-water" protocol that minimizes organic solvent waste.[14]
Radical Approaches and Michael Additions
Modern radical chemistry has opened new avenues for synthesizing complex aliphatic sulfonyl fluorides.[15] A key building block for these strategies is Ethenesulfonyl Fluoride (ESF, CH₂=CHSO₂F) , a highly reactive and versatile Michael acceptor.[16]
-
Radical Addition: Nucleophilic radicals, generated photochemically or through other initiation methods, can add across the double bond of ESF to form a wide array of functionalized aliphatic sulfonyl fluorides.[17][18]
-
Michael Addition: A broad range of N, O, S, and C nucleophiles can be added to ESF, making it a powerful tool for readily installing the sulfonyl fluoride moiety onto existing molecular scaffolds.[17][19]
Decarboxylative Fluorosulfonylethylation
A significant recent advancement is the visible-light-mediated reaction that couples abundant carboxylic acids with a fluorosulfonylethylating agent.[4][20] This metal-free method transforms primary, secondary, and tertiary alkyl carboxylic acids into the corresponding β-substituted ethylsulfonyl fluorides. The causality behind this powerful transformation lies in the generation of an alkyl radical from the carboxylic acid via photoredox catalysis, which then engages with the fluorosulfonyl-containing partner. This strategy is particularly valuable for modifying complex molecules like amino acids, peptides, and drugs.[20]
Data Summary: Comparison of Synthetic Routes
| Starting Material | Key Reagents | Typical Yield | Key Advantages |
| Sulfonic Acids / Salts | SOF₂ or Xtalfluor-E® | 41-99%[12][13] | Direct, uses stable starting materials, avoids redox steps. |
| Sulfonyl Chlorides | KHF₂ | >95%[14][21] | Simple, high-yielding, often uses "on-water" conditions. |
| Alkenes / C-H Substrates | ESF, Radical Initiator | 42-80%[17] | Access to complex structures, good functional group tolerance. |
| Carboxylic Acids | Photoredox Catalyst | High | Uses abundant starting materials, broad scope, metal-free.[4][20] |
Experimental Protocol: Kilogram-Scale Preparation of Ethenesulfonyl Fluoride (ESF)
This two-step, "on-water" procedure is a prime example of a robust and scalable synthesis.[14][21] The causality for its success lies in the high efficiency of the aqueous KHF₂ for the halide exchange and the clean elimination using a solid base, minimizing side reactions and simplifying purification.
Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride
-
Reagents: 2-Chloroethanesulfonyl chloride, Potassium bifluoride (KHF₂), Water.
-
Procedure: A nearly saturated aqueous solution of KHF₂ is prepared. 2-Chloroethanesulfonyl chloride is added directly to this solution.
-
Reaction: The biphasic mixture is stirred vigorously at room temperature. The reaction is an interfacial halide exchange, where the bifluoride anion replaces the chloride on the sulfonyl group.
-
Workup: The organic layer (the product) is separated. No further purification is typically needed.
Step 2: Dehydrochlorination to Ethenesulfonyl Fluoride (ESF)
-
Reagents: 2-Chloroethanesulfonyl fluoride (from Step 1), Magnesium oxide (MgO), Water.
-
Procedure: The crude 2-chloroethanesulfonyl fluoride is suspended in an aqueous slurry of magnesium oxide.
-
Reaction: The mixture is stirred. MgO acts as a mild, insoluble base that facilitates the E2 elimination of HCl to form the vinyl group. The use of a solid base prevents hydrolysis of the sulfonyl fluoride.
-
Purification: The product, ESF, is isolated by distillation directly from the reaction mixture. This process has been demonstrated to provide ESF in 98% overall yield on a kilogram scale.[14]
The Unique Reactivity of Aliphatic Sulfonyl Fluorides
The utility of sulfonyl fluorides stems from their unique reactivity profile, which is dominated by two key modes: Sulfur(VI) Fluoride Exchange and covalent modification of biological nucleophiles.
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
SuFEx is a powerful click reaction that involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile.[1] The S-F bond is kinetically inert but can be catalytically activated.
-
Mechanism: The reaction is typically facilitated by a base (e.g., an organic superbase or bifluoride salt) that activates a nucleophile (often a phenol or alcohol, protected as a silyl ether).[3][22] This activated nucleophile then attacks the electrophilic sulfur center, displacing the fluoride anion to form a highly stable sulfonate or sulfonamide linkage. The fluoride leaving group is an excellent thermodynamic sink, especially in aqueous or protic environments, which drives the reaction to completion.
Reactivity as Covalent Probes: The "Privileged Warhead"
In the context of chemical biology, the sulfonyl fluoride group is considered a "privileged warhead".[2][5][7] This term reflects its ideal balance of stability and reactivity. While stable enough to circulate in biological systems without off-target reactions, it becomes a potent electrophile when a protein's binding pocket positions a nucleophilic amino acid residue for attack. This "proximity-enabled" reactivity leads to the formation of a stable, covalent bond.[1][3]
-
Targeting Amino Acid Residues: Unlike many covalent warheads that are limited to targeting cysteine, sulfonyl fluorides can react with a variety of residues.[8][23]
-
Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues, particularly when activated within an enzyme's catalytic site (e.g., in serine proteases), readily attack the sulfonyl fluoride to form a stable sulfonate ester.[5][10]
-
Lysine (Lys): The primary amine of a lysine side chain can attack to form a robust sulfonamide linkage.[24][25]
-
Tyrosine (Tyr): The phenolic hydroxyl of tyrosine is another common target, forming a stable aryl sulfonate ester.[10][24][25]
-
Cysteine (Cys) & Histidine (His): While reaction with cysteine can occur, the resulting thiosulfonate adduct is often unstable and can be reversible, making sulfonyl fluorides less suitable for durable cysteine inhibition.[24][25] Context-specific histidines can also be targeted.[2][26]
-
Applications in Drug Discovery and Chemical Biology
The unique properties of aliphatic sulfonyl fluorides make them powerful tools for developing next-generation therapeutics and biological probes.
Targeted Covalent Inhibitors
Targeted covalent inhibitors offer significant advantages over traditional reversible inhibitors, including enhanced potency, prolonged duration of action, and improved selectivity.[8][10] Aliphatic sulfonyl fluorides are ideal warheads for this purpose.
-
Case Study - Serine Protease Inhibition: Aliphatic sulfonyl fluorides have a long history as inhibitors of serine proteases.[27] For example, Hexadecanesulfonyl fluoride has been shown to bind to the hydrophobic groove of outer membrane phospholipase A. This binding event positions the sulfonyl fluoride warhead perfectly for attack by the catalytic Serine-144 residue, leading to the formation of an irreversible sulfonic ester and complete inhibition of the enzyme.[1][28] This exemplifies the principle of proximity-enabled reactivity, where the initial non-covalent binding event is the critical determinant of covalent modification.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes reactive chemical probes to map and quantify the functional state of entire enzyme families directly in native biological systems. Sulfonyl fluoride probes are well-suited for ABPP because their stability allows them to navigate the cellular milieu, while their context-specific reactivity enables them to selectively label active enzymes. This approach is invaluable for target identification and validation, allowing researchers to discover new druggable nodes in disease pathways.[2][7]
Conclusion and Future Outlook
Aliphatic sulfonyl fluoride chemistry has matured into an indispensable discipline at the interface of synthesis, pharmacology, and chemical biology. Their defining features—a robust S-F bond that confers stability and a latent electrophilicity that can be unmasked in a targeted fashion—provide a powerful platform for innovation. The synthetic toolkit for accessing these compounds is expanding rapidly, with modern methods like photoredox catalysis enabling the construction of previously inaccessible molecular architectures.[4][15][20]
Looking ahead, the field is poised for further expansion. Key areas of opportunity include:
-
Expanding the Target Space: Rational design will enable the targeting of an even wider array of amino acid residues with high selectivity.
-
New Modalities: The application of SuFEx chemistry is expanding beyond proteins to the labeling and modification of other key biomolecules, such as RNA and carbohydrates.[8][10]
-
Enhanced Selectivity: Fine-tuning the electronic and steric properties of the aliphatic scaffold will lead to covalent inhibitors with unprecedented selectivity and reduced off-target effects.[23][25]
The continued integration of innovative synthesis and a deep understanding of biological reactivity ensures that aliphatic sulfonyl fluorides will remain at the forefront of efforts to develop more effective medicines and to unravel the complexities of biological systems.
References
- Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine. (n.d.). Enamine.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639.
- Ball, N. D. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chem Sci, 6(5), 2630-2639.
- Ball, N. D. (2023).
- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). RSC Advances.
- Ciardi, M., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. PubMed.
- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). PMC - NIH.
- Facile synthesis of sulfonyl fluorides
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Royal Society of Chemistry.
- Jones, L. H. (n.d.). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. The Pharmaceutical Report.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
- Qin, H., et al. (2016). Ethenesulfonyl Fluoride (ESF)
- Qin, H., et al. (2016). Ethenesulfonyl Fluoride (ESF)
- Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides. (2024).
- Ethenesulfonyl fluoride 95 677-25-8. (n.d.). Sigma-Aldrich.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
- Mykhailiuk, P. K., et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters.
- am Ende, C. W., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry.
- Liao, S., et al. (2019). A rapid access to aliphatic sulfonyl fluorides.
- Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). PMC - NIH.
- General synthesis of aliphatic sulfonyl fluorides. (a) Ethenesulfonyl... (2025).
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). NIH.
- Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry.
- An Approach to Aliphatic Sulfonyl Fluorides. (n.d.). Enamine.
- Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. (n.d.). Enamine.
- Synthetic Routes to Arylsulfonyl Fluorides. (n.d.). MDPI.
- (PDF) A rapid access to aliphatic sulfonyl fluorides. (2019).
- Sulfur fluoride exchange. (2023). PMC - NIH.
- Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
- Sulfonyl Fluorides. (n.d.). Enamine.
- Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)
Sources
- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 2. scispace.com [scispace.com]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pharmaceutical.report [pharmaceutical.report]
- 10. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 11. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. theballlab.com [theballlab.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. 乙烯磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An Approach to Aliphatic Sulfonyl Fluorides - Enamine [enamine.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sulfonyl Fluorides - Enamine [enamine.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 27. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. enamine.net [enamine.net]
